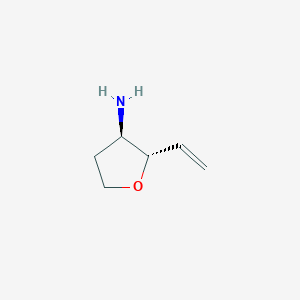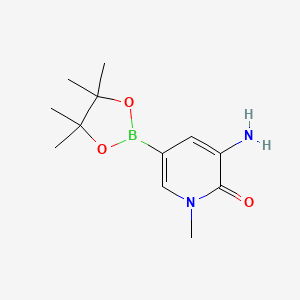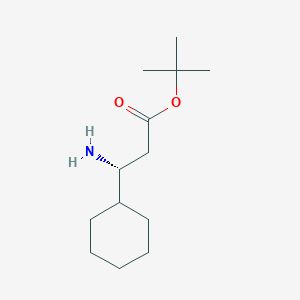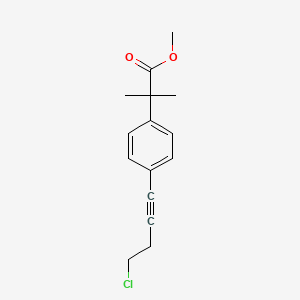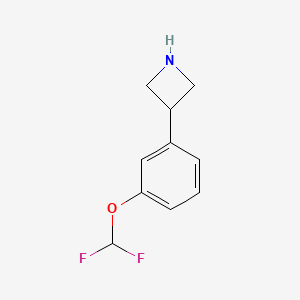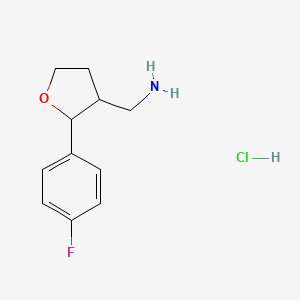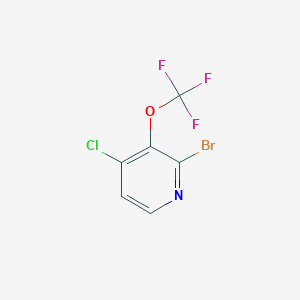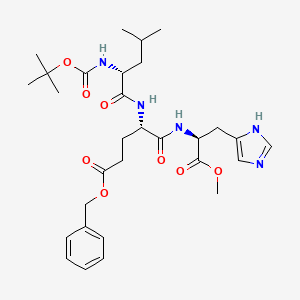![molecular formula C24H29BrN2S2 B15279859 2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B15279859.png)
2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile is a complex organic compound known for its unique structure and properties. It is a derivative of bithiophene, a compound that consists of two thiophene rings. The presence of bromine and hexyl groups in its structure makes it a valuable compound in various scientific research applications, particularly in the field of organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile typically involves the bromination of 3,4’-dihexyl-[2,2’-bithiophen] followed by a condensation reaction with malononitrile. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the thiophene rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding dihydro derivatives.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, solvents like tetrahydrofuran (THF), and reaction temperatures around 0°C to room temperature.
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, solvents like acetonitrile, and reaction temperatures around 0°C to 50°C.
Reduction: Lithium aluminum hydride, solvents like ether, and reaction temperatures around 0°C to room temperature.
Major Products Formed
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Applications De Recherche Scientifique
2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile has several scientific research applications:
Organic Electronics: Used in the synthesis of organic semiconductors and conductive polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Photocatalysis: Employed in the development of photocatalytic materials for environmental remediation and solar energy conversion.
Material Science: Utilized in the design of novel materials with specific electronic and optical properties for use in sensors and other electronic devices.
Mécanisme D'action
The mechanism of action of 2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The bromine and hexyl groups contribute to its solubility and processability, enhancing its performance in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromo-3-hexylthiophene: A similar compound with two bromine atoms and a hexyl group, used as a monomer in the synthesis of conductive polymers.
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene: Another derivative of bithiophene with two bromine atoms and two hexyl groups, known for its excellent solubility and use in organic electronics.
Uniqueness
2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile stands out due to its unique combination of bromine, hexyl groups, and malononitrile moiety. This combination imparts specific electronic properties and solubility characteristics, making it highly valuable in the development of advanced materials for electronic and photocatalytic applications.
Propriétés
Formule moléculaire |
C24H29BrN2S2 |
|---|---|
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
2-[[5-(5-bromo-4-hexylthiophen-2-yl)-4-hexylthiophen-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C24H29BrN2S2/c1-3-5-7-9-11-19-14-21(13-18(16-26)17-27)28-23(19)22-15-20(24(25)29-22)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |
Clé InChI |
RGKUHGLAGQSJCF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC(=C1)C=C(C#N)C#N)C2=CC(=C(S2)Br)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


